Abemaciclib metabolite M2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGZDCRFGCEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F2N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Formation of Abemaciclib Metabolite M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (B560072) (Verzenio®) is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1] Like many xenobiotics, abemaciclib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] One of the major metabolites is N-desethylabemaciclib, also known as M2.[3] This metabolite is pharmacologically active and contributes to the overall clinical efficacy and potential toxicity of abemaciclib.[2] Therefore, understanding the in vitro formation of M2 is crucial for drug development, including predicting drug-drug interactions and characterizing the metabolic profile of abemaciclib. This technical guide provides an in-depth overview of the in vitro formation of M2, including the primary enzymatic pathways, experimental protocols for its generation and quantification, and available quantitative data.

Abemaciclib Metabolism Overview

The primary enzyme responsible for the metabolism of abemaciclib is cytochrome P450 3A4 (CYP3A4).[1][2] In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of abemaciclib. The formation of M2 occurs via N-dealkylation of the ethyl group attached to the piperazine (B1678402) ring of the parent molecule.[4][5] Other significant metabolites, such as hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18), are also formed through CYP3A4-mediated oxidation.[6]

Quantitative Data on M2 Formation

While several studies have qualitatively identified M2 as a major metabolite of abemaciclib in vitro, specific enzyme kinetic parameters for its formation are not extensively published in the readily available scientific literature. The following table summarizes related quantitative data found.

Table 1: In Vitro Metabolism Data for Abemaciclib and its Metabolites

| Parameter | Value | System | Comments | Reference |

| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | Responsible for the formation of M2, M18, and M20. | [2][6] |

| IC50 of Abemaciclib on CYP3A4 | Not specified | Recombinant human CYP3A4 | Abemaciclib demonstrates concentration-dependent inhibition of CYP3A4 activity. | [3] |

| Relative Abundance of M2 in Plasma | ~13% of total drug-related material | Human Plasma | M2 is a significant circulating metabolite. | [7] |

| In Vitro Potency of M2 (CDK4/cyclin D1 inhibition) | 1.24 ± 0.4 nmol/L | Cell-free biochemical assay | M2 is equipotent to the parent drug, abemaciclib (1.57 ± 0.6 nmol/L). | [7] |

Experimental Protocols

The following sections detail the methodologies for the in vitro formation and quantification of abemaciclib metabolite M2.

Protocol 1: In Vitro Incubation for M2 Formation using Human Liver Microsomes

This protocol describes a general procedure for incubating abemaciclib with human liver microsomes (HLMs) to generate the M2 metabolite.

1. Materials and Reagents:

-

Abemaciclib

-

Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., isotopically labeled abemaciclib or M2)

2. Incubation Procedure:

-

Prepare a stock solution of abemaciclib in a suitable solvent (e.g., DMSO or methanol).

-

On ice, prepare the incubation mixture in microcentrifuge tubes. A typical 200 µL incubation mixture may consist of:

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Abemaciclib (final concentration to be tested, e.g., 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantification of M2 by LC-MS/MS

This protocol provides a general framework for the analysis of M2 from the in vitro incubation samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. LC-MS/MS System and Conditions:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate M2 from abemaciclib and other potential metabolites.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Typically 1-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for abemaciclib, M2, and the internal standard need to be optimized.

2. Sample Analysis:

-

Prepare a calibration curve by spiking known concentrations of M2 and a fixed concentration of the internal standard into a blank incubation matrix (terminated at time 0).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

Analyze the calibration standards, QC samples, and the in vitro incubation samples by LC-MS/MS.

-

Integrate the peak areas for M2 and the internal standard.

-

Construct the calibration curve by plotting the peak area ratio (M2/IS) against the concentration of M2.

-

Determine the concentration of M2 in the unknown samples using the regression equation from the calibration curve.

Visualizations

Metabolic Pathway of Abemaciclib to M2

Caption: CYP3A4-mediated metabolism of Abemaciclib to its major active metabolites.

Experimental Workflow for In Vitro M2 Formation

References

- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Major Active Metabolite: A Technical Guide to N-desethylabemaciclib's Discovery and Significance

IV. Executive Summary

Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, the clinical efficacy of abemaciclib is not solely attributable to the parent compound. Extensive metabolism in the liver via cytochrome P450 3A4 (CYP3A4) yields several metabolites, among which N-desethylabemaciclib (also known as M2) is the most prominent and clinically significant.[1][2][3] This active metabolite is present in substantial concentrations in human plasma and exhibits potency comparable to its parent drug, suggesting a significant contribution to the overall therapeutic activity of abemaciclib treatment.[2][4] This document provides a comprehensive technical overview of N-desethylabemaciclib, detailing its discovery, pharmacological profile, clinical relevance, and the experimental methodologies used for its characterization.

V. Discovery and Metabolic Pathway

N-desethylabemaciclib was identified through in vitro and in vivo drug disposition studies designed to characterize the metabolic fate of abemaciclib.[1] These studies revealed that abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme.[1][2][3] The formation of N-desethylabemaciclib occurs via N-dealkylation, a common metabolic reaction.[5] Alongside N-desethylabemaciclib (M2), other major oxidative metabolites, including hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18), are also formed.[1][2] Human mass balance studies have shown that these active metabolites collectively account for approximately 45% of the total drug-related analytes circulating in plasma, underscoring their importance.[1][3]

VI. Pharmacological Profile and Potency

N-desethylabemaciclib shares the same mechanism of action as its parent compound, acting as a potent, ATP-competitive, and reversible inhibitor of CDK4 and CDK6.[1] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma (Rb) protein, a key step in cell cycle progression.[1][3] This blockade induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6]

Biochemical assays have demonstrated that N-desethylabemaciclib is not only active but also exhibits a potency that is comparable to, and in some aspects exceeds, that of abemaciclib. It shows potent inhibition of both CDK4 and CDK6, with IC50 values in the low nanomolar range.

Data Presentation: In Vitro Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of both abemaciclib and N-desethylabemaciclib against their primary targets, CDK4 and CDK6. The data clearly indicates that the M2 metabolite is a highly potent inhibitor.

| Compound | Target | IC50 (nM) |

| Abemaciclib | CDK4 | 2[7] |

| CDK6 | 10[7] | |

| N-desethylabemaciclib (M2) | CDK4 | 1.2[1][6][8] |

| CDK6 | 1.3[1][6][8] |

VII. Signaling Pathway

The efficacy of both abemaciclib and N-desethylabemaciclib is rooted in their ability to interrupt the CDK4/6-Cyclin D-Rb-E2F pathway. In many HR+ breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state where it remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, effectively halting proliferation.

VIII. Clinical Significance and Pharmacokinetics

The clinical relevance of N-desethylabemaciclib is substantial due to its combined potency and significant systemic exposure. Pharmacokinetic analyses show that the area under the curve (AUC) for N-desethylabemaciclib (M2) accounts for approximately 25% of the total circulating analytes in plasma following administration of abemaciclib.[2] Given that M2 and other active metabolites like M18 and M20 are considered equipotent to the parent drug, they collectively make a major contribution to the overall clinical efficacy observed with abemaciclib therapy.[2][4] This metabolic profile is a key differentiator and highlights the importance of considering the activity of major metabolites when evaluating the pharmacology of a drug.

IX. Experimental Protocols

The characterization of N-desethylabemaciclib relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies representative of those used to determine its inhibitory activity and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a non-radioactive method to determine the IC50 value of a test compound against CDK4/6.

-

Reagent Preparation :

-

Prepare a 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 10 mM DTT).

-

Prepare a stock solution of recombinant active Human CDK4/Cyclin D1 enzyme in 1x Kinase Buffer.

-

Prepare a stock solution of a suitable substrate (e.g., a peptide derived from Rb) in 1x Kinase Buffer.

-

Prepare a 10 mM ATP stock solution.

-

Serially dilute the test compound (N-desethylabemaciclib) in 100% DMSO to create a range of concentrations (e.g., 100 µM to 1 pM).

-

-

Kinase Reaction :

-

In a 384-well plate, add 1 µL of the serially diluted compound to each well. Include DMSO-only wells as a negative control.

-

Prepare a master mix containing the kinase enzyme and substrate at 2x the final desired concentration in 1x Kinase Buffer.

-

Add 10 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate for 10 minutes at room temperature.

-

Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM) in 1x Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.

-

Incubate the reaction for 60 minutes at 30°C.[4]

-

-

Detection :

-

Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to convert generated ADP to ATP and then to a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell-Based Proliferation Assay (MCF-7 Cells)

This protocol measures the effect of the compound on the proliferation of an ER+ breast cancer cell line.

-

Cell Culture :

-

Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a 5% CO₂ incubator.

-

-

Assay Plating :

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of media.[6]

-

Allow cells to attach and resume growth by incubating overnight.

-

-

Compound Treatment :

-

Prepare a 10-point, 3-fold serial dilution of N-desethylabemaciclib in culture media from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

-

Remove the media from the cell plates and add 100 µL of the media containing the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement :

-

Add 20 µL of a cell viability reagent (e.g., CellTiter-Blue® or PrestoBlue™) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with a plate reader according to the reagent manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting model.

-

X. Conclusion

N-desethylabemaciclib (M2) is a critical component of abemaciclib's therapeutic action. It is a major metabolite formed via CYP3A4-mediated metabolism that circulates at significant concentrations in patients. Crucially, it is not an inactive byproduct but a potent inhibitor of CDK4 and CDK6 with inhibitory activity comparable to the parent drug. This profile ensures that even as abemaciclib is metabolized, the therapeutic pressure on the CDK4/6 pathway is maintained. For researchers and drug development professionals, the case of N-desethylabemaciclib serves as a powerful reminder of the importance of comprehensive metabolite identification and characterization in understanding the complete pharmacological profile and clinical efficacy of a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. crossfire-oncology.com [crossfire-oncology.com]

An In-Depth Technical Guide to the Enzymatic Conversion of Abemaciclib to its Active Metabolite M2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abemaciclib (B560072) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] The clinical efficacy of Abemaciclib is not solely attributed to the parent drug; its major metabolites are also pharmacologically active and contribute significantly to its overall therapeutic effect. This guide provides a detailed examination of the primary enzymatic pathway responsible for the conversion of Abemaciclib to its major active metabolite, M2 (N-desethylabemaciclib). The biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[2][3] Understanding this metabolic pathway is critical for predicting drug-drug interactions, explaining inter-individual variability in patient response, and optimizing therapeutic strategies.

The Core Enzymatic Pathway: Abemaciclib to M2

The metabolic conversion of Abemaciclib is extensive, with hepatic metabolism via CYP3A4 being the principal route of clearance.[4] The formation of N-desethylabemaciclib (M2) is a key step in this process.

-

Enzyme: Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the N-dealkylation of Abemaciclib to form M2.[1][5][6] In vitro studies have demonstrated that CYP3A is responsible for over 99% of the CYP-mediated metabolism of Abemaciclib.[7]

-

Location: This biotransformation occurs predominantly in the liver and the gut, contributing to a significant first-pass effect.[2]

-

Mechanism: The reaction involves the removal of an ethyl group from the piperazine (B1678402) ring of the Abemaciclib molecule.

Along with M2, CYP3A4 also mediates the formation of other major active metabolites, including hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18).[3][4] M18 can be formed from the subsequent hydroxylation of M2, also mediated by CYP3A4.[5][8]

Pathway Visualization

The following diagram illustrates the primary metabolic pathways of Abemaciclib, highlighting the central role of CYP3A4 in the formation of the active metabolite M2.

Quantitative Analysis of M2 Formation and Activity

The M2 metabolite is not only abundant but also equipotent to the parent drug, making it a significant contributor to the overall clinical activity and potential toxicity of Abemaciclib therapy.[2][4]

Table 1: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites

| Analyte | Mean Half-life (t½) (hours)[7] | Plasma Protein Binding (%)[9] | Relative Exposure (AUC % of Total Analytes)[4] |

| Abemaciclib | 29.0 | 95 - 99 | - |

| M2 | 104.0 | 83 - 92 | 25 |

| M20 | 43.1 | N/A | 26 |

| M18 | 55.9 | N/A | 13 |

| N/A: Data not available in the cited sources. |

Table 2: In Vitro Potency of Abemaciclib and M2

| Compound | Target | IC₅₀ (nM)[9] |

| Abemaciclib | CDK4/Cyclin D1 | 2 |

| CDK6/Cyclin D3 | 5 | |

| Metabolite M2 | CDK4 | 1.2 |

| CDK6 | 1.3 | |

| IC₅₀: Half maximal inhibitory concentration. |

Experimental Protocols for Studying Abemaciclib Metabolism

The characterization of the Abemaciclib to M2 pathway relies on a combination of in vitro and in vivo experimental models.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method for identifying metabolic pathways and potential reactive intermediates.

-

Preparation: Pooled human or rat liver microsomes (RLMs) are prepared and quantified for protein concentration.[10][11]

-

Incubation Mixture: A typical reaction mixture (e.g., 200 µL total volume) contains:

-

Reaction: The mixture is pre-incubated at 37°C for approximately 5 minutes before the reaction is started by adding the NADPH system. The incubation proceeds for a set time (e.g., 60 minutes) at 37°C with shaking.[10]

-

Termination: The reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.[10]

-

Analysis: The sample is centrifuged, and the supernatant is collected for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Abemaciclib and its metabolites.[10][11]

Clinical Drug-Drug Interaction (DDI) Studies

These studies are essential to confirm the role of a specific enzyme (like CYP3A4) in a drug's metabolism in humans.

-

Study Design: A crossover study design is typically used. Healthy subjects or patients receive a single dose of Abemaciclib alone in the first period.[7]

-

Intervention: In the second period, after a washout, subjects are pre-treated with a strong CYP3A4 inducer (e.g., rifampin 600 mg daily for several days) or a strong inhibitor (e.g., clarithromycin (B1669154) 500 mg twice daily) before receiving the same dose of Abemaciclib.[7]

-

Sample Collection: Serial blood samples are collected over a specified period (e.g., up to 144 hours post-dose) in each treatment period.

-

Bioanalysis: Plasma concentrations of Abemaciclib and its metabolites (M2, M18, M20) are determined using a validated LC-MS/MS method.[12][13]

-

Data Analysis: Pharmacokinetic parameters (AUC, Cmax) are calculated and compared between the "Abemaciclib alone" and "Abemaciclib with interactor" periods to quantify the impact of CYP3A4 modulation on drug and metabolite exposure.[5][7]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for investigating drug metabolism, from initial in vitro screening to clinical validation.

Conclusion

The enzymatic conversion of Abemaciclib to its active metabolite M2 is a critical aspect of its pharmacology, predominantly driven by CYP3A4. The resulting metabolite, M2, possesses similar potency to the parent compound and exhibits a significantly longer half-life, thereby making a substantial contribution to the sustained therapeutic activity of Abemaciclib.[7][9] A thorough understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, is imperative for drug development professionals to manage potential drug-drug interactions, anticipate sources of pharmacokinetic variability, and ensure the safe and effective use of Abemaciclib in the clinical setting.

References

- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in the Metabolism of Abemaciclib to its Active Metabolite M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its clinical efficacy is significantly influenced by its metabolic profile, which is dominated by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides an in-depth examination of the pivotal role of CYP3A4 in the metabolism of Abemaciclib, with a specific focus on the formation of its major active metabolite, N-desethylabemaciclib (M2). We will explore the quantitative aspects of this metabolic pathway, detail the experimental protocols used to elucidate it, and visualize the key processes to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Abemaciclib undergoes extensive hepatic metabolism, with CYP3A4 being the principal enzyme responsible for its biotransformation.[1][2][3] This process leads to the formation of several metabolites, three of which—M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib)—are pharmacologically active and exhibit potencies similar to the parent drug.[4][5] The formation of M2 is a primary metabolic pathway, and understanding the kinetics and contributing factors of this conversion is crucial for predicting drug exposure, potential drug-drug interactions (DDIs), and inter-individual variability in patient response.

Quantitative Analysis of Abemaciclib Metabolism

The metabolic fate of Abemaciclib is intricately linked to CYP3A4 activity. The following tables summarize the key pharmacokinetic parameters of Abemaciclib and its major active metabolites, and the profound impact of CYP3A4 modulators on their systemic exposure.

Table 1: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites

| Parameter | Abemaciclib | M2 (N-desethylabemaciclib) | M20 (hydroxyabemaciclib) | M18 (hydroxy-N-desethylabemaciclib) |

| Mean Half-life (t½) in healthy subjects (hours) | 29.0 | 104.0 | 43.1 | 55.9 |

| Potency (IC50 for CDK4/cyclin D1, nmol/L) | 1.57 ± 0.6 | 1.24 ± 0.4 | 1.54 ± 0.2 | 1.46 ± 0.2 |

| Fraction Metabolized by CYP3A4 | High (fm ≈ 0.89) | 0.4 | 0.74 | 0.06 |

Data compiled from multiple sources.[1][4][6]

Table 2: Impact of Strong CYP3A4 Modulators on the Pharmacokinetics of Abemaciclib and its Active Metabolites

| Co-administered Drug | Modulator Type | Change in Abemaciclib AUC | Change in Abemaciclib Cmax | Change in Total Active Species AUC |

| Rifampin (600 mg QD) | Strong Inducer | ↓ 95% | ↓ 92% | ↓ 77% |

| Clarithromycin (500 mg BID) | Strong Inhibitor | ↑ 237% | ↑ 30% | ↑ 119% |

AUC: Area Under the Curve, Cmax: Maximum Concentration. Data from clinical drug interaction studies.[1]

Metabolic Pathway of Abemaciclib

The primary metabolic pathway of Abemaciclib involves N-deethylation to form M2 and hydroxylation to form M20, both catalyzed by CYP3A4. M18 is subsequently formed from either M2 or M20, also through a CYP3A4-mediated reaction.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of Abemaciclib in HLM.

Objective: To determine the rate of disappearance of Abemaciclib when incubated with HLM and to identify the metabolites formed.

Materials:

-

Abemaciclib

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and Abemaciclib (e.g., 1 µM final concentration).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining Abemaciclib and the formed M2.

Data Analysis:

-

The rate of disappearance of Abemaciclib is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Metabolite identification is performed by comparing the mass spectra and retention times with those of reference standards.

LC-MS/MS Quantification of Abemaciclib and M2

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., XTerra MS C18, 3.5 µm, 50x2.1 mm).[7]

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

Gradient Elution: A suitable gradient program to separate Abemaciclib, M2, and other metabolites.

-

Flow Rate: e.g., 0.3-0.5 mL/min.

-

Injection Volume: e.g., 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Clinical Drug-Drug Interaction (DDI) Study Design

Objective: To evaluate the effect of a strong CYP3A4 inducer (rifampin) or inhibitor (clarithromycin) on the pharmacokinetics of Abemaciclib and its metabolites.

Study Design (Rifampin Interaction):

-

Design: Open-label, two-period, fixed-sequence study in healthy subjects.[6]

-

Period 1: A single oral dose of Abemaciclib (e.g., 200 mg) is administered.

-

Period 2: Rifampin (e.g., 600 mg once daily) is administered for several days to achieve maximal induction. On a specified day, a single oral dose of Abemaciclib is co-administered with rifampin.

-

Pharmacokinetic Sampling: Serial blood samples are collected over a specified period after each Abemaciclib dose to determine the plasma concentrations of Abemaciclib and its metabolites.

Study Design (Clarithromycin Interaction):

-

Design: Open-label, two-period, fixed-sequence study in patients with advanced cancer.[6]

-

Period 1: A single oral dose of Abemaciclib (e.g., 50 mg) is administered.

-

Period 2: Clarithromycin (e.g., 500 mg twice daily) is administered for several days. On a specified day, a single oral dose of Abemaciclib is co-administered with clarithromycin.

-

Pharmacokinetic Sampling: Similar to the rifampin study, serial blood samples are collected to characterize the pharmacokinetic profiles.

Experimental and Logical Workflows

In Vitro Metabolism Experimental Workflow

PBPK Model Development Workflow for DDI Prediction

Abemaciclib Signaling Pathway

Abemaciclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.

Conclusion

CYP3A4 is unequivocally the linchpin in the metabolic clearance of Abemaciclib and the formation of its principal active metabolite, M2. The extensive involvement of this enzyme has significant clinical implications, particularly concerning drug-drug interactions. A thorough understanding of the quantitative aspects and experimental methodologies outlined in this guide is essential for the continued development and optimal clinical use of Abemaciclib. The use of in vitro systems and in silico PBPK modeling provides a powerful framework for predicting and understanding the metabolic behavior of Abemaciclib, ultimately contributing to personalized medicine approaches for patients with breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Abemaciclib M2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Following administration, abemaciclib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites.[1][2] Among these, N-desethylabemaciclib, known as M2, is a major and pharmacologically active metabolite that significantly contributes to the overall clinical activity of the parent drug.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Abemaciclib M2. Detailed experimental protocols for its quantification and characterization are also presented to support further research and development in this area.

Chemical Structure and Identification

Abemaciclib M2, also known as N-desethylabemaciclib, is the product of the N-de-ethylation of the piperazine (B1678402) moiety of abemaciclib.[1]

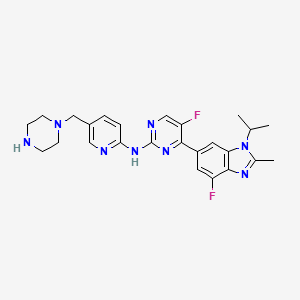

Chemical Name: 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine[5]

Chemical Structure:

Figure 1: 2D Chemical Structure of Abemaciclib M2.

| Identifier | Value |

| CAS Number | 1231930-57-6[5] |

| Molecular Formula | C₂₅H₂₈F₂N₈[5] |

| Molecular Weight | 478.5 g/mol [5] |

| IUPAC Name | 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine[5] |

| Synonyms | N-desethylabemaciclib, LSN2839567[6][7] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Abemaciclib M2 is crucial for formulation development and pharmacokinetic studies.

| Property | Value | Source |

| Calculated XLogP3-AA | 3 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [8] |

| Rotatable Bond Count | 7 | [9] |

| Topological Polar Surface Area | 75 Ų | [8] |

| pKa (Strongest Basic) | 7.94 (Predicted) | [8] |

| Solubility | Soluble in DMSO | [6] |

Biological Activity and Pharmacokinetics

Abemaciclib M2 is not an inert metabolite; it exhibits potent inhibitory activity against CDK4 and CDK6, comparable to the parent drug, abemaciclib.

| Parameter | Value | Source |

| CDK4 IC₅₀ | 1.2 nM | [6] |

| CDK6 IC₅₀ | 1.3 nM | [6] |

| Plasma Protein Binding | 83-92% | [6] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][2] |

Signaling Pathway

Abemaciclib and its active metabolite M2 exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.

Caption: CDK4/6 Inhibition Pathway by Abemaciclib/M2.

Experimental Protocols

Quantification of Abemaciclib M2 in Human Plasma by UHPLC-MS/MS

This method is adapted from published and validated protocols for the simultaneous quantification of abemaciclib and its metabolites.[4][10][11]

Objective: To accurately measure the concentration of Abemaciclib M2 in human plasma samples.

Materials:

-

Abemaciclib M2 analytical standard

-

Deuterated Abemaciclib M2 (M2-d6) as an internal standard (IS)[7]

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium (B1175870) bicarbonate

-

Water, deionized

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma, add 150 µL of ACN containing the internal standard (M2-d6).

-

Vortex for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with an equal volume of water.

-

-

Chromatographic Conditions:

-

Column: Kinetex C18 (150 x 2.1 mm, 2.6 µm) or equivalent[10]

-

Mobile Phase A: 10 mM ammonium bicarbonate in water

-

Mobile Phase B: 10 mM ammonium bicarbonate in methanol:water (9:1, v/v)

-

Gradient Elution: A suitable gradient to separate M2 from the parent drug and other metabolites.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize source and compound parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

Workflow Diagram:

Caption: UHPLC-MS/MS Quantification Workflow for Abemaciclib M2.

Determination of CDK4/6 Inhibition (IC₅₀)

This protocol is a general guideline for a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of Abemaciclib M2, based on the inhibition of Retinoblastoma (Rb) protein phosphorylation.

Objective: To quantify the potency of Abemaciclib M2 in inhibiting CDK4/6 kinase activity in a cellular context.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)[13]

-

Cell culture medium and supplements

-

Abemaciclib M2

-

96-well plates

-

Lysis buffer

-

Antibodies:

-

Primary antibody against phospho-Rb (Ser780)

-

Primary antibody for total Rb or a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

-

Chemiluminescent substrate

-

Plate reader for luminescence or fluorescence

Procedure:

-

Cell Seeding:

-

Seed breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Abemaciclib M2 in culture medium.

-

Treat the cells with a range of M2 concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

-

Western Blotting or ELISA:

-

Quantify the protein concentration in each lysate.

-

Analyze the levels of phospho-Rb (Ser780) and total Rb by Western blot or a quantitative ELISA-based method (e.g., HTRF).[14]

-

-

Data Analysis:

-

Normalize the phospho-Rb signal to the total Rb or loading control signal.

-

Plot the normalized signal against the logarithm of the Abemaciclib M2 concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Plasma Protein Binding Determination by Equilibrium Dialysis

This is a generalized protocol for determining the extent of plasma protein binding using the Rapid Equilibrium Dialysis (RED) device. Specific experimental conditions for the reported 83-92% binding of M2 are not publicly available.

Objective: To determine the fraction of Abemaciclib M2 that is unbound to plasma proteins.

Materials:

-

Rapid Equilibrium Dialysis (RED) device

-

Human plasma

-

Abemaciclib M2

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator shaker

Procedure:

-

Preparation:

-

Spike human plasma with Abemaciclib M2 to a known concentration.

-

Add the spiked plasma to the sample chamber of the RED device.

-

Add PBS to the buffer chamber.

-

-

Incubation:

-

Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Determine the concentration of Abemaciclib M2 in both aliquots using a validated LC-MS/MS method.

-

-

Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

Percent bound = (1 - fu) x 100

-

Metabolic Pathway

Abemaciclib is primarily metabolized by CYP3A4 in the liver, leading to the formation of M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[1][15]

Caption: Major Metabolic Pathways of Abemaciclib via CYP3A4.

Synthesis

Abemaciclib M2 is synthesized via the N-de-ethylation of abemaciclib. The synthesis of the parent drug, abemaciclib, typically involves a multi-step process culminating in the coupling of key intermediates.[16][17][18][19] The direct synthesis of M2 would follow a similar strategy, utilizing an N-unsubstituted piperazine intermediate.

Conclusion

Abemaciclib M2 is a major, active metabolite of abemaciclib that plays a crucial role in its overall therapeutic efficacy. Its potent inhibition of CDK4 and CDK6, coupled with its significant plasma concentrations, underscores the importance of its characterization in drug development and clinical pharmacology. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to further understand the pharmacology of abemaciclib and to develop next-generation CDK4/6 inhibitors.

References

- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abemaciclib metabolite M2 | C25H28F2N8 | CID 59376686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Drug Information | VARIDT [idrblab.org]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Abemaciclib synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. medkoo.com [medkoo.com]

Abemaciclib's Major Active Metabolite, M2: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abemaciclib (B560072) (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle.[1] Approved for the treatment of certain types of breast cancer, abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This process leads to the formation of several metabolites, among which N-desethylabemaciclib, also known as M2, is a major active metabolite.[3] This technical guide provides a comprehensive overview of the formation, pharmacological activity, and analytical quantification of the M2 metabolite, offering valuable insights for researchers and professionals in the field of drug development.

Metabolism and Formation of M2

The biotransformation of abemaciclib to its M2 metabolite is a phase I metabolic reaction involving N-dealkylation. This reaction is catalyzed by CYP3A4 in the liver, resulting in the removal of an ethyl group from the parent compound.[2][3] The formation of M2 is a significant metabolic pathway for abemaciclib.[3]

Metabolic Pathway of Abemaciclib to M2

The metabolic conversion of abemaciclib to M2 is a primary clearance mechanism for the parent drug. The following diagram illustrates this biotransformation process.

Pharmacological Activity of M2

The M2 metabolite is not an inactive byproduct; it is a potent inhibitor of CDK4 and CDK6, exhibiting pharmacological activity comparable to the parent drug, abemaciclib.[4][5] This contributes significantly to the overall clinical efficacy of abemaciclib treatment.

Inhibition of CDK4/6 and Downstream Signaling

Like abemaciclib, M2 exerts its anticancer effects by inhibiting the kinase activity of CDK4 and CDK6.[4] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for abemaciclib and its M2 metabolite, providing a basis for comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency (IC50)

| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |

| Abemaciclib | 2 | 10 |

| M2 Metabolite | 1.2 | 1.3 |

Data sourced from MedChemExpress and Selleck Chemicals.[4][6]

Table 2: Human Pharmacokinetic Parameters (at steady state)

| Parameter | Abemaciclib | M2 Metabolite |

| Cmax,ss (ng/mL) | 249 (35% CV) | ~32-65 |

| AUCtau,ss (ng*h/mL) | 2520 (35% CV) | ~655-1310 |

Data represents geometric mean (% coefficient of variation). M2 values are estimated based on its abundance relative to the parent drug. Data sourced from the Verzenio Product Monograph and clinical pharmacokinetic studies.[7]

Table 3: Plasma Protein Binding

| Compound | Protein Binding (%) |

| Abemaciclib | 96.3 |

| M2 Metabolite | 83-92 |

Data sourced from MedChemExpress.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of the M2 metabolite.

In Vitro Metabolism of Abemaciclib in Human Liver Microsomes

This protocol describes the procedure to identify metabolites of abemaciclib formed by hepatic enzymes.

Materials:

-

Abemaciclib

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (cold)

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of abemaciclib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and abemaciclib (e.g., 1 µM final concentration) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify abemaciclib and its metabolites, including M2.

Quantification of Abemaciclib and M2 in Human Plasma by LC-MS/MS

This protocol details a robust method for the simultaneous quantification of abemaciclib and M2 in plasma samples.

Materials:

-

Human plasma samples

-

Abemaciclib and M2 analytical standards

-

Stable isotope-labeled internal standards (e.g., abemaciclib-d8, M2-d6)

-

Methanol

-

HPLC-grade water and acetonitrile

-

Formic acid

-

Reversed-phase HPLC column (e.g., C18)

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 50 µL of human plasma, add the internal standard solution.

-

Precipitate proteins by adding 150 µL of methanol.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant onto the HPLC column.

-

Separate the analytes using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.

-

Detect the analytes using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of abemaciclib and M2.

-

Determine the concentrations of abemaciclib and M2 in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

The M2 metabolite of abemaciclib is a pharmacologically active entity that significantly contributes to the therapeutic effects of the parent drug. Its potent inhibition of CDK4/6 underscores the importance of considering its formation and pharmacokinetic profile in drug development and clinical practice. The experimental protocols outlined in this guide provide a framework for the robust characterization and quantification of this major active metabolite. A thorough understanding of M2's properties is crucial for optimizing the clinical use of abemaciclib and for the development of future CDK4/6 inhibitors.

References

- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. promega.es [promega.es]

Abemaciclib Metabolite M2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Abemaciclib metabolite M2, also known as N-desethylabemaciclib. It includes key identifiers, pharmacological data, detailed bioanalytical methodologies, and a depiction of its role in the relevant signaling pathway.

Core Compound Identification

This compound is a major active metabolite of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

| Identifier | Value |

| IUPAC Name | 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine |

| CAS Number | 1231930-57-6 |

| Molecular Formula | C₂₅H₂₈F₂N₈ |

| Molecular Weight | 478.54 g/mol |

Pharmacological Activity

Metabolite M2 is not merely an inactive byproduct; it is an active metabolite with pharmacological potency comparable to its parent compound, Abemaciclib.[1][2] This activity is crucial in understanding the overall clinical efficacy and safety profile of Abemaciclib.

In Vitro Potency

Both Abemaciclib and its metabolite M2 are potent inhibitors of CDK4 and CDK6. The half-maximal inhibitory concentrations (IC₅₀) highlight their activity against these key cell cycle regulators.

| Compound | Target | IC₅₀ (nM) |

| Abemaciclib | CDK4 | 2[3] |

| CDK6 | 10[3] | |

| Metabolite M2 | CDK4 | 1.2 |

| CDK6 | 1.3 |

Human Pharmacokinetics

In human plasma, Abemaciclib is metabolized primarily by CYP3A4 to several metabolites, with M2 being one of the most significant in terms of both concentration and activity. The area under the curve (AUC) for M2 is substantial, indicating significant systemic exposure.

| Analyte | AUC as % of Total Circulating Analytes in Plasma |

| Abemaciclib | - |

| Metabolite M2 (N-desethylabemaciclib) | 25% [4] |

| Metabolite M20 (hydroxyabemaciclib) | 26%[4] |

| Metabolite M18 (hydroxy-N-desethylabemaciclib) | 13%[4] |

Experimental Protocols

Accurate quantification of Abemaciclib and its metabolite M2 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following provides a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assay.

Bioanalytical Method for Quantification in Human Plasma

This protocol is adapted from validated methods for the simultaneous quantification of CDK4/6 inhibitors and their metabolites.[5][6]

1. Sample Preparation (Protein Precipitation)

-

Under yellow light to prevent photodegradation, add 450 µL of methanol (B129727) (containing the internal standard) to 50 µL of human plasma sample.

-

Vortex the mixture for 10 seconds to ensure thorough mixing.

-

Allow the samples to stand for 10 minutes at room temperature (20–25°C) to facilitate protein precipitation.

-

Vortex again for 10 seconds and then centrifuge at 17,110 x g for 10 minutes at 4°C.

-

Transfer 18 µL of the resulting supernatant to an autosampler vial containing 1500 µL of sample diluent (e.g., 75% methanol with 0.005 mol/L ammonium (B1175870) bicarbonate).

-

Vortex the vial for 10 seconds before placing it in the autosampler.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., Discovery® C18, 2 cm × 2.1 mm, 5 μm).[7]

-

Mobile Phase A: An aqueous buffer, such as 0.005 mol/L ammonium bicarbonate.

-

Mobile Phase B: An organic solvent, such as methanol or acetonitrile.[7]

-

Flow Rate: A biphasic gradient at a flow rate of 0.25–0.5 mL/min.[5][6]

-

Injection Volume: 4 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Abemaciclib: m/z 507.3 → 393.16[7]

-

MRM Transition for Metabolite M2: m/z 479.2 → 393.0

-

-

Source Parameters: Optimized for the best response of the analytes, particularly for the one with the lowest sensitivity.

Signaling Pathway and Mechanism of Action

Abemaciclib and its active metabolite M2 exert their therapeutic effect by targeting the CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. Inhibition of this pathway prevents the transition from the G1 to the S phase, thereby arresting cell proliferation.

Caption: Abemaciclib/M2 inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.

References

- 1. s3.pgkb.org [s3.pgkb.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

The Pharmacodynamics of N-desethylabemaciclib in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desethylabemaciclib (M2) is the major human active metabolite of abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This technical guide provides an in-depth overview of the pharmacodynamics of N-desethylabemaciclib in cancer cells. It summarizes key quantitative data on its biochemical and cellular activity, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on CDK4/6 inhibitors and related cancer therapies.

Introduction

Abemaciclib (Verzenio®) is a clinically approved inhibitor of CDK4 and 6, key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] Abemaciclib and its active metabolites, including N-desethylabemaciclib (M2), exert their anti-tumor effects by blocking this pathway, leading to G1 cell cycle arrest.[3] N-desethylabemaciclib is a significant contributor to the overall clinical activity of abemaciclib, exhibiting comparable potency against its target kinases.[4][5] Understanding the specific pharmacodynamics of this major metabolite is crucial for a comprehensive assessment of abemaciclib's mechanism of action and for the development of next-generation CDK4/6 inhibitors.

Core Mechanism of Action

N-desethylabemaciclib, like its parent compound, is an ATP-competitive inhibitor of CDK4 and CDK6.[5] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for the G1 to S phase transition of the cell cycle.[2] This ultimately leads to a halt in cell proliferation.

Quantitative Pharmacodynamic Data

N-desethylabemaciclib has demonstrated potent inhibitory activity against CDK4 and CDK6, comparable to that of abemaciclib. Its effects have been characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of N-desethylabemaciclib against CDK4/6

| Analyte | Target | Assay Type | IC50 (nM) | Reference |

| N-desethylabemaciclib (M2) | CDK4/cyclin D1 | Biochemical | 1.2 | [4] |

| N-desethylabemaciclib (M2) | CDK6/cyclin D1 | Biochemical | 1.3 | [4] |

| Abemaciclib (for comparison) | CDK4/cyclin D1 | Biochemical | 2 | [6] |

| Abemaciclib (for comparison) | CDK6/cyclin D1 | Biochemical | 10 | [6] |

Table 2: In Vitro Anti-proliferative Activity of Abemaciclib in Various Cancer Cell Lines (Representative Data)

While specific IC50 values for N-desethylabemaciclib in cell-based proliferation assays are not widely published, the data for the parent compound, abemaciclib, provides a strong indication of the expected potency. N-desethylabemaciclib is reported to have nearly identical potency in inhibiting cell growth.[4]

| Cell Line | Cancer Type | Assay Type | IC50 (µM) for Abemaciclib | Reference |

| MCF-7 | Breast Cancer | CellTiter-Glo | 12.5 | [7] |

| HCT-116 | Colorectal Cancer | CellTiter-Glo | 12.7 | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacodynamics of N-desethylabemaciclib. These are based on established methods for evaluating CDK4/6 inhibitors.

In Vitro CDK4/Cyclin D1 Kinase Assay

This assay quantifies the enzymatic activity of the CDK4/cyclin D1 complex and its inhibition by N-desethylabemaciclib.

Principle: The kinase activity is measured by the transfer of the terminal phosphate (B84403) from ATP to a substrate peptide. The amount of ADP produced is quantified using a luminescence-based assay.

Materials:

-

Recombinant active CDK4/cyclin D1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate peptide (e.g., a synthetic peptide containing the Rb protein phosphorylation site)

-

ATP

-

N-desethylabemaciclib (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of N-desethylabemaciclib in kinase assay buffer.

-

In a 96-well plate, add the diluted N-desethylabemaciclib or vehicle (DMSO).

-

Add the CDK4/cyclin D1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation

This method is used to assess the inhibition of Rb phosphorylation in cancer cells treated with N-desethylabemaciclib.

Principle: Following treatment, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The levels of phosphorylated Rb (pRb) and total Rb are detected using specific antibodies.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium and supplements

-

N-desethylabemaciclib (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere.

-

Treat cells with various concentrations of N-desethylabemaciclib or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Rb.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Rb and the loading control to ensure equal protein loading.

-

Quantify band intensities to determine the relative levels of pRb.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of N-desethylabemaciclib on the cell cycle distribution of cancer cells.

Principle: Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide, PI). The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

N-desethylabemaciclib (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with N-desethylabemaciclib or vehicle for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000-20,000 cells).

-

Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

N-desethylabemaciclib (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with serial dilutions of N-desethylabemaciclib or vehicle for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

N-desethylabemaciclib is a major active metabolite of abemaciclib that exhibits potent inhibitory activity against CDK4 and CDK6, leading to G1 cell cycle arrest and inhibition of cancer cell proliferation. Its pharmacodynamic profile is very similar to that of the parent drug, highlighting its significant contribution to the overall therapeutic effect of abemaciclib. The experimental protocols detailed in this guide provide a framework for the continued investigation of N-desethylabemaciclib and other CDK4/6 inhibitors in preclinical and translational research settings. Further studies to determine the specific anti-proliferative IC50 values of N-desethylabemaciclib across a broader range of cancer cell lines would be beneficial for a more complete understanding of its cellular potency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. benchchem.com [benchchem.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Abemaciclib and its Active Metabolite M2 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its major active metabolite, N-desethylabemaciclib (M2), in human plasma. The method described herein is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The protocol includes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry.

Introduction

Abemaciclib is an oral, selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a frequent event in several cancers, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, for which Abemaciclib is an approved therapy.[1][3] Abemaciclib is metabolized in the liver, primarily by CYP3A4, to several metabolites, with N-desethylabemaciclib (M2) being one of the major and pharmacologically active metabolites.[1][4] Given that M2 is equipotent to the parent drug, its quantification in plasma is crucial for a comprehensive understanding of the total active drug exposure and its relationship with clinical efficacy and toxicity.[1][5]

This application note provides a comprehensive protocol for the simultaneous determination of Abemaciclib and M2 in human plasma using LC-MS/MS, a highly sensitive and selective analytical technique.

Signaling Pathway of Abemaciclib

Abemaciclib targets the Cyclin D-CDK4/6-Rb axis, a critical pathway in the regulation of the G1-S phase transition of the cell cycle. In cancer cells with a functional Rb protein, hyperactive CDK4/6 complexes phosphorylate Rb, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication and cell cycle progression. Abemaciclib inhibits CDK4 and CDK6, preventing Rb phosphorylation and thereby causing a G1 cell cycle arrest and inhibition of tumor cell proliferation.[1][2][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-desethylabemaciclib in Tissue using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of N-desethylabemaciclib (M2), an active metabolite of the cyclin-dependent kinase 4/6 inhibitor abemaciclib (B560072), in tissue samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for accurate analysis, crucial for preclinical pharmacokinetic and drug metabolism studies. The protocol covers tissue homogenization, protein precipitation extraction, and the specific UPLC-MS/MS parameters for detection.

Introduction